4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Overview
Description
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolylpyridazine structure have been reported to have a wide spectrum of biological activity .
Mode of Action
It’s known that the pyrazolylpyridazine derivatives can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
Derivatives of pyrazolylpyridazine have been reported to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
It’s known that pyrazolylpyridazine derivatives have a wide spectrum of biological activity, including stimulating plant growth .
Biochemical Analysis
Biochemical Properties
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazolylpyridazine derivatives have been shown to interact with hydrazide enzymes, leading to the formation of hydrazine-1-carboxamide and hydrazine-1-carbothioamide derivatives . These interactions are crucial for the compound’s biological activity, influencing its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolylpyridazine derivatives have been reported to exhibit growth-stimulating activity in plant cells . This suggests that this compound may have similar effects on other cell types, potentially influencing cellular proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, leading to the formation of stable complexes that inhibit or activate enzymatic activity . These interactions result in alterations in cellular processes, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazolylpyridazine derivatives exhibit stable biological activity over extended periods . The degradation products of these compounds may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as growth stimulation and enhanced cellular function . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyrazolylpyridazine derivatives have been shown to influence the activity of hydrazide enzymes, leading to changes in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . The localization of the compound within cells is crucial for its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with pyridazine derivatives under controlled conditions. One common method involves the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole, which is then reacted with pyridazine derivatives . The reaction is usually carried out in anhydrous benzene with stirring and refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a growth stimulant in plants and its antibacterial properties.
Industry: Utilized in the development of new agrochemicals, including insecticides, fungicides, and herbicides.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine, known for its use in coordination chemistry.
Pyrazolylpyridazine Derivatives: Compounds with similar structures that exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties.
Uniqueness
This compound stands out due to its unique combination of pyrazole and pyridazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-9-11(2)18(16-10)13-4-3-12(14-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLONADNZUMIGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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